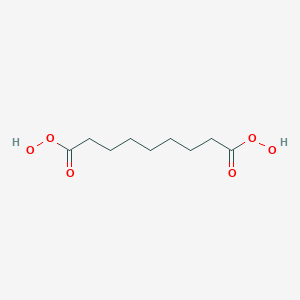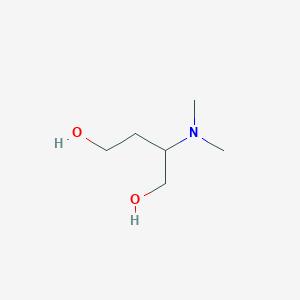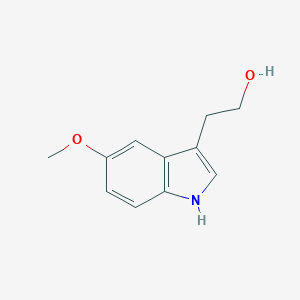
5-甲氧基色氨酸醇
描述
5-Methoxytryptophol is a member of indoles . It is a serotonin metabolite synthesized by the pineal gland and is involved with diurnal rhythms regulation . It is also known to be biologically active in a number of species .
Synthesis Analysis
5-Methoxytryptophol is synthesized from L-tryptophan via two enzymatic steps: tryptophan hydroxylase-1 (TPH-1) and hydroxyindole O-methyltransferase . Lipopolysaccharide (LPS) and pro-inflammatory cytokines suppress endothelial 5-MTP production by inhibiting TPH-1 expression .Molecular Structure Analysis
The molecular formula of 5-Methoxytryptophol is C11H13NO2 . The IUPAC name is 2-(5-methoxy-1H-indol-3-yl)ethanol .Chemical Reactions Analysis
5-Methoxytryptophol is a pineal indoleamine derived from serotonin . It exhibits a circadian pattern synchronized with the day–night cycle with significant increases during daylight .Physical And Chemical Properties Analysis
The molecular weight of 5-Methoxytryptophol is 191.23 g/mol . The computed properties include XLogP3 of 0.8 and a Hydrogen Bond Donor Count of 2 .科学研究应用
Chemical Properties
5-Methoxytryptophol is a serotonin metabolite . It has the empirical formula C11H13NO2 and a molecular weight of 191.23 . Its synonyms include 2-(5-Methoxy-1H-indol-3-yl)ethanol, 3-(2-Hydroxyethyl)-5-methoxyindole, and 5-Methoxy-1H-indole-3-ethanol .
Role in Circadian Rhythm Regulation
5-Methoxytryptophol is synthesized by the pineal gland and, together with melatonin, is involved in the regulation of diurnal rhythms . This suggests that it plays a crucial role in maintaining the body’s internal biological clock.
Anti-Inflammatory Effects
Research has shown that 5-Methoxytryptophol has anti-inflammatory effects on biological systems . It has been found to suppress the activity of Cyclooxygenase-2 (COX-2), Rapid Accelerated Fibrosarcoma-1 (Raf-1), and Signal Transducer and Activator of Transcription 3 (STAT3), which are key inflammatory markers .
Antioxidant Properties
In addition to its anti-inflammatory effects, 5-Methoxytryptophol also exhibits antioxidant properties . This means it can neutralize harmful free radicals in the body, potentially protecting against oxidative stress and related diseases.
Therapeutic Potential in Arthritis
A study investigating the effects of 5-Methoxytryptophol on temporomandibular joint arthritis (TMJA) found that it could reduce articular structural damage and disc congestion . This suggests that 5-Methoxytryptophol could have potential therapeutic applications in the treatment of arthritis.
Potential Role in Metabolomics Research
Given its role as a serotonin metabolite and its involvement in various biological processes, 5-Methoxytryptophol could be of interest in metabolomics research . Metabolomics is a field that studies the unique chemical fingerprints that specific cellular processes leave behind, and 5-Methoxytryptophol could provide valuable insights in this area.
作用机制
Target of Action
5-Methoxytryptophol is a natural indole present in the pineal gland . It is synthesized from serotonin , indicating that its primary targets could be serotonin receptors or other components of the serotonin signaling pathway.
Mode of Action
It is known to be biologically active and exhibits a circadian pattern synchronized with the day-night cycle . This suggests that it may interact with its targets to modulate circadian rhythms.
Biochemical Pathways
5-Methoxytryptophol is synthesized from serotonin This suggests that it is involved in the serotonin metabolic pathway
Result of Action
5-Methoxytryptophol is known to be biologically active and plays a role in regulating circadian rhythms . This suggests that its action at the molecular and cellular level contributes to the synchronization of biological processes with the day-night cycle.
Action Environment
The action of 5-Methoxytryptophol is likely influenced by environmental factors such as light and dark cycles, which are known to affect the function of the pineal gland where 5-Methoxytryptophol is synthesized . Other factors, such as diet and stress, could also potentially influence its action, efficacy, and stability, although more research is needed to confirm this.
未来方向
属性
IUPAC Name |
2-(5-methoxy-1H-indol-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-9-2-3-11-10(6-9)8(4-5-13)7-12-11/h2-3,6-7,12-13H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWKTGDEPLRFAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00221394 | |
| Record name | Methoxytryptophol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00221394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-Methoxytryptophol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001896 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
5-Methoxytryptophol | |
CAS RN |
712-09-4 | |
| Record name | 5-Methoxytryptophol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=712-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methoxytryptophol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000712094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methoxytryptophol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00221394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-1H-indole-3-ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.837 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Methoxytryptophol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001896 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 5-methoxytryptophol synthesized in the pineal gland?
A1: 5-ML is synthesized from serotonin through a two-step enzymatic pathway. Initially, serotonin is converted to 5-hydroxytryptophol by the enzyme alcohol dehydrogenase. Subsequently, hydroxyindole-O-methyltransferase (HIOMT) catalyzes the methylation of 5-hydroxytryptophol to form 5-ML [, ].
Q2: Does the synthesis of 5-ML exhibit diurnal variation?
A2: Yes, 5-ML synthesis in the pineal gland follows a rhythmic pattern synchronized with the light-dark cycle, showing significant increases during daylight hours in various vertebrate species []. This rhythm is influenced by the prevailing photoperiod, demonstrating an inverse relationship with melatonin concentrations [].
Q3: Is the pineal gland the sole source of 5-ML?
A3: While the pineal gland is a primary source, research suggests that 5-ML can also be metabolized within the eye from melatonin []. This local metabolism suggests a potential neuromodulatory role for retinal 5-ML.
Q4: What is the role of 5-ML in the circadian system?
A4: 5-ML exhibits a distinct diurnal rhythm, with peak concentrations observed during the light phase, contrasting with the nocturnal peak of melatonin []. This inverse relationship suggests a potential role in regulating circadian rhythms, potentially opposing or complementing the actions of melatonin.
Q5: How does 5-ML interact with its target receptors?
A5: The precise mechanisms of 5-ML action remain to be fully elucidated. While it exhibits relatively low affinity for melatonin receptors compared to melatonin itself, some studies suggest that it might interact with these receptors, particularly at higher concentrations [, ]. Additionally, 5-ML might exert its effects through alternative signaling pathways yet to be identified.
Q6: Does 5-ML affect the immune system?
A6: Preliminary evidence suggests that 5-ML might possess immunomodulatory properties. A study in healthy volunteers showed that 5-ML administration influenced cytokine levels, increasing IL-2 (an immunostimulatory cytokine) and decreasing IL-6 (a suppressive cytokine) []. These findings warrant further investigation into 5-ML’s potential role in modulating immune responses.
Q7: What are the potential therapeutic benefits of 5-ML?
A7: While research on the therapeutic applications of 5-ML is still in its early stages, several promising avenues are being explored. Studies suggest potential benefits in areas such as immunomodulation, antitumor activity, and antioxidant defense [, ].
Q8: How does 5-ML exhibit antioxidant activity?
A8: In vitro studies demonstrate that 5-ML acts as a potent electron donor and radical scavenger []. It effectively inhibits the formation of and catalyzes the reduction of radical cations. This antioxidant capacity might contribute to its potential protective effects against oxidative stress.
Q9: Has 5-ML been investigated for its antitumor properties?
A9: Preclinical studies have explored the potential antitumor effects of 5-ML. For instance, a preliminary phase II clinical trial investigated the efficacy of low-dose IL-2 in combination with melatonin and 5-ML in patients with advanced solid tumors []. While preliminary, the results suggested potential therapeutic benefits, warranting further clinical investigation.
Q10: What is the molecular formula and weight of 5-methoxytryptophol?
A10: The molecular formula of 5-methoxytryptophol is C11H13NO2, and its molecular weight is 191.23 g/mol.
Q11: What analytical methods are employed to quantify 5-ML?
A11: Several analytical methods have been developed for the quantification of 5-ML, including gas chromatography-mass spectrometry (GC-MS) [, , ] and high-performance liquid chromatography (HPLC) with various detection methods such as electrochemical detection [] and fluorescence detection []. More recently, ultrahigh-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) has been employed for the simultaneous determination of multiple indoles, including 5-ML, in complex matrices like sparkling wines [].
Q12: Are there specific challenges in measuring 5-ML in biological samples?
A12: Quantifying 5-ML in biological samples, particularly plasma, presents challenges due to its low circulating concentrations. Early attempts to measure pineal indoles were hampered by the potential for cross-measuring extraneous compounds []. The development of highly sensitive and specific assays, like GC-MS and radioimmunoassay, has been crucial in overcoming these limitations and facilitating accurate 5-ML quantification.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


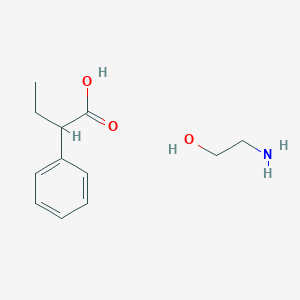

![(5Z)-2-Amino-5-[(4-hydroxy-3,5-ditert-butyl-phenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B162860.png)



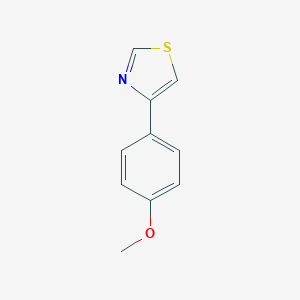


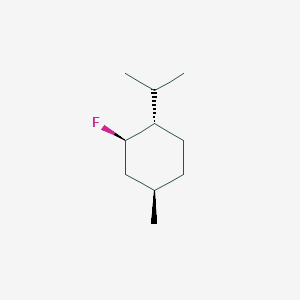
![2-ethoxy-1H-pyrazolo[1,5-a]benzimidazole](/img/structure/B162880.png)
